N-(2-(二异丙氨基)-2-氧代乙基)-4-甲基-N-甲苯磺酰基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

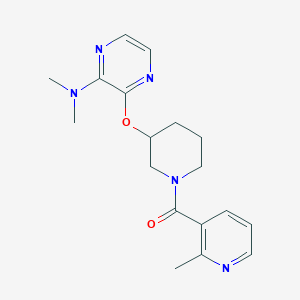

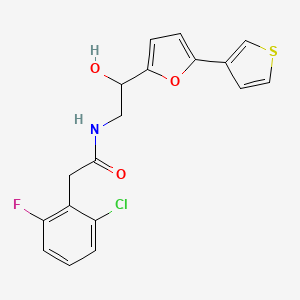

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a carboxamide group, a tosyl group, and a diisopropylamino group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a rigid, cyclic structure, while the various functional groups would likely project out from this ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxamide group could participate in condensation reactions, while the diisopropylamino group could act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar diisopropylamino group .科学研究应用

pH-Responsive Nanoparticles

This compound has been used in the creation of pH-responsive nanoparticles. These nanoparticles have been investigated for their potent ability to transport therapeutic agents intracellularly . The compound, also referred to as DPAEMA, is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .

Intracellular Drug Delivery

The compound has been used in the development of nanoparticle micelles for intracellular delivery applications . The nanoprecipitation process has been optimized for the formation of stable cationic DPAEMA nanoparticles with controlled particle nanometric size and stability for drug-release applications .

siRNA Transfection

Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels .

Polymer Synthesis

The compound has been used in the synthesis of amphiphilic diblock and statistical (random) copolymers of poly(dimethylamino ethyl methacrylate) and poly((2-(diisopropylamino) ethyl methacrylate) using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) .

Non-Linear Optical Material

A new hybrid material, 2-methylpiperazine-1,4-dium tetrachlorocobaltate (II) (C5H14N2CoCl4), has been synthesized and characterized by various techniques. The large second hyperpolarizability value of the compound indicates that it could be adopted in various optical applications .

Antineoplastic Agent

The compound has been synthesized and evaluated for its antineoplastic activity. The thiosemicarbazone showed a good trend of cell death with an increase in concentration .

作用机制

安全和危害

属性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O4S/c1-16(2)25(17(3)4)20(26)15-24(21(27)23-13-11-22(6)12-14-23)30(28,29)19-9-7-18(5)8-10-19/h7-10,16-17H,11-15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOADEPYWAUIEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C(C)C)C(C)C)C(=O)N2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)